molecular formula C20H27N3O2 B6100914 ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate

ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate

Cat. No. B6100914
M. Wt: 341.4 g/mol
InChI Key: MWQQNIOFPZEPMH-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate, also known as EBP, is a synthetic compound that belongs to the class of piperidinecarboxylates. EBP has been extensively studied for its potential applications in various fields, including scientific research, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism of action of ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate is not fully understood. However, it is known that this compound acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory and analgesic effects in animal models. This compound has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential anti-cancer effects in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, this compound has been shown to have potential neuroprotective and anti-cancer effects, which make it a promising candidate for the treatment of neurodegenerative diseases and cancer. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate. First, further studies are needed to fully understand the mechanism of action of this compound. Second, the potential neuroprotective and anti-cancer effects of this compound should be further investigated in animal models and clinical trials. Third, the development of novel formulations and delivery systems for this compound may enhance its solubility and bioavailability. Fourth, the potential toxicity of this compound at high doses should be further investigated to ensure its safety for clinical use. Finally, the potential applications of this compound in other fields such as agrochemicals and materials science should be explored.

Synthesis Methods

Ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction between benzyl bromide and ethyl 3-oxopiperidine-1-carboxylate in the presence of a base such as potassium carbonate, resulting in the formation of ethyl 3-benzyl-3-piperidinecarboxylate. The second step involves the reaction between ethyl 3-benzyl-3-piperidinecarboxylate and 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride, resulting in the formation of this compound.

Scientific Research Applications

Ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. In particular, this compound has been shown to have significant anti-inflammatory and analgesic effects in animal models. This compound has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential anti-cancer effects in vitro and in vivo.

properties

IUPAC Name

ethyl 3-benzyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-3-25-19(24)20(13-17-8-5-4-6-9-17)10-7-11-23(15-20)14-18-12-16(2)21-22-18/h4-6,8-9,12H,3,7,10-11,13-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQQNIOFPZEPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=NNC(=C2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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